3-Bromo-5-(3-methoxyoxolan-3-yl)-1,2,4-oxadiazole
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Description
3-Bromo-5-(3-methoxyoxolan-3-yl)-1,2,4-oxadiazole is a chemical compound that has been the focus of scientific research due to its potential applications in various fields.
Scientific Research Applications
Photodynamic Therapy Applications
One study discusses the synthesis and characterization of zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing a Schiff base. This compound has been found to have high singlet oxygen quantum yield, making it useful for photodynamic therapy applications, especially in the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Assessment
Another study focuses on the synthesis and antimicrobial assessment of novel coumarins featuring 1,2,4-oxadiazole. These compounds exhibit a variety of applications in pharmaceuticals and agrochemical products, highlighting the antimicrobial potential of 1,2,4-oxadiazole derivatives (Krishna, Bhargavi, Rao, & Krupadanam, 2015).
Nonlinear Optical Characterization
Research into the nonlinear optical characterization of new 1,3,4-oxadiazoles reveals potential applications in optoelectronics. These compounds, especially those containing Bromine, demonstrate optical limiting behavior useful in the field of optoelectronics (Chandrakantha et al., 2011).
Antioxidant Activities
A novel series of 5-substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles was synthesized and evaluated for antioxidant activities. Some compounds showed very high and significant antioxidant activities, indicating their potential as lead compounds for the development of new antioxidant agents (Rabie, Tantawy, & Badr, 2016).
Properties
IUPAC Name |
3-bromo-5-(3-methoxyoxolan-3-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O3/c1-11-7(2-3-12-4-7)5-9-6(8)10-13-5/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEKSPSGQVCYFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOC1)C2=NC(=NO2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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